5,6-dimethyl-N-[4-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
5,6-Dimethyl-N-[4-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide is a heterocyclic compound with a molecular formula of C14H15N3OS. This compound is characterized by a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a carboxamide group at position 4. Additionally, it has a phenyl ring substituted with a methylsulfanyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-[4-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the acylation of 5,6-dimethylpyrimidine-4-carboxylic acid with 4-(methylsulfanyl)aniline under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-[4-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
5,6-Dimethyl-N-[4-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-[4-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit various biological activities.
N-Phenylpyrimidine derivatives: These compounds have a phenyl group attached to the pyrimidine ring and are known for their diverse pharmacological properties.
Uniqueness
5,6-Dimethyl-N-[4-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide is unique due to the presence of both dimethyl and methylsulfanyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent compared to other similar compounds.
Properties
IUPAC Name |
5,6-dimethyl-N-(4-methylsulfanylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-10(2)15-8-16-13(9)14(18)17-11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMHMPVGRBWWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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